2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide
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Overview
Description
2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol This compound is characterized by the presence of an amino group, a butanamide backbone, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide typically involves the reaction of 2-amino-4-bromobutanamide with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
- 2-Amino-4-((tetrahydrofuran-2-yl)oxy)butanamide
- 2-Amino-4-((tetrahydrofuran-4-yl)oxy)butanamide
- 2-Amino-4-((tetrahydropyran-3-yl)oxy)butanamide
Comparison: Compared to these similar compounds, 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is unique due to the specific position of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. The presence of the amino group and the butanamide backbone also contributes to its distinct properties .
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-amino-4-(oxolan-3-yloxy)butanamide |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
SXKHAIOBRAFHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCC(C(=O)N)N |
Origin of Product |
United States |
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